molecular formula C12H21N3O10 B1280608 1-Azido-1-deoxy-b-D-lactopyranoside CAS No. 69266-16-6

1-Azido-1-deoxy-b-D-lactopyranoside

Cat. No. B1280608
CAS RN: 69266-16-6
M. Wt: 367.31 g/mol
InChI Key: FJOYNMRZUBUGGP-DCSYEGIMSA-N
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Description

1-Azido-1-deoxy-b-D-lactopyranoside is a carbohydrate compound that has gained significant interest in scientific research due to its unique physical and chemical properties . It can be used as an organic building block to prepare 1,2,3-triazole-containing complex by reacting with propagylglycine and sodium ascorbate via copper-catalyzed click chemistry approach .


Molecular Structure Analysis

The molecular formula of 1-Azido-1-deoxy-b-D-lactopyranoside is C12H21N3O10, and its molecular weight is 367.31 . The InChI string representation provides a detailed view of its molecular structure .


Chemical Reactions Analysis

1-Azido-1-deoxy-b-D-lactopyranoside can participate in click chemistry reactions . It can be used to prepare 1,2,3-triazole-containing complex by reacting with propagylglycine and sodium ascorbate via copper-catalyzed click chemistry approach .


Physical And Chemical Properties Analysis

1-Azido-1-deoxy-b-D-lactopyranoside is a solid substance . It has an optical activity of [α]20/D +14.8°, c = 1% in DMSO . Its melting point is 120 °C (lit.) .

Scientific Research Applications

  • Organic Chemistry

    • Application : 1-Azido-1-deoxy-β-D-glucopyranoside can be used as an organic building block .
    • Method : It is used to prepare 1,2,3-triazole-containing complex by reacting with propagylglycine and sodium ascorbate via copper-catalyzed click chemistry approach .
    • Results : The outcome of this reaction is a 1,2,3-triazole-containing complex .
  • Biochemistry

    • Application : 1-Azido-1-deoxy-β-D-glucopyranoside tetraacetate can be used as a reactant .
    • Method : It is used to synthesize 1,2,3-Triazole-boron dipyrromethenes (BODIPYs) containing glucose groups via Cu (I)-catalyzed azide–alkyne “click” cycloaddition reaction conditions .
    • Results : The outcome of this reaction is 1,2,3-Triazole-boron dipyrromethenes (BODIPYs) containing glucose groups .

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-azido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O10/c13-15-14-11-8(21)7(20)10(4(2-17)23-11)25-12-9(22)6(19)5(18)3(1-16)24-12/h3-12,16-22H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOYNMRZUBUGGP-DCSYEGIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)N=[N+]=[N-])CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)N=[N+]=[N-])CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472313
Record name 514012_ALDRICH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-1-deoxy-b-D-lactopyranoside

CAS RN

69266-16-6
Record name 514012_ALDRICH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azido-1-deoxy-β-D-lactopyranoside
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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